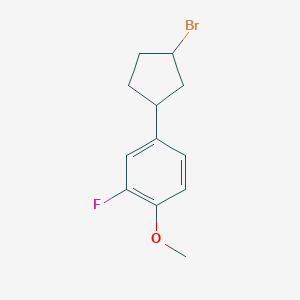

4-(3-Bromocyclopentyl)-2-fluoro-1-methoxybenzene

Beschreibung

4-(Bromomethyl)-2-fluoro-1-methoxybenzene (CAS: 331-61-3) is a halogenated aromatic compound featuring a bromomethyl substituent at the para position relative to a fluorine atom and a methoxy group. This compound serves as a critical intermediate in organic synthesis, particularly in nucleophilic substitution reactions and the preparation of pharmaceuticals or agrochemicals . Its synthesis typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with lithium bromide in anhydrous acetone under reflux conditions, yielding the brominated derivative in high purity (91%) . The compound’s reactivity is attributed to the labile bromine atom, which facilitates functional group transformations, such as azidation or alkylation .

Eigenschaften

IUPAC Name |

4-(3-bromocyclopentyl)-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO/c1-15-12-5-3-9(7-11(12)14)8-2-4-10(13)6-8/h3,5,7-8,10H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNASPRCDYBDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCC(C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromocyclopentyl)-2-fluoro-1-methoxybenzene typically involves multiple steps, starting with the preparation of the bromocyclopentyl intermediate. One common method involves the bromination of cyclopentane to form 3-bromocyclopentane, which is then coupled with a fluorinated methoxybenzene derivative through a Suzuki–Miyaura coupling reaction . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromocyclopentyl)-2-fluoro-1-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction Reactions: The bromocyclopentyl group can be reduced to a cyclopentyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of azido or thiol-substituted derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of cyclopentyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-Bromocyclopentyl)-2-fluoro-1-methoxybenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-Bromocyclopentyl)-2-fluoro-1-methoxybenzene involves its interaction with specific molecular targets. The bromocyclopentyl group can interact with hydrophobic pockets in proteins, while the fluorine atom can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on derivatives of 2-fluoro-1-methoxybenzene with varying substituents at the 4-position, emphasizing their chemical properties, reactivity, and applications.

Substituent Diversity and Structural Features

Commercial Availability and Pricing

Biologische Aktivität

4-(3-Bromocyclopentyl)-2-fluoro-1-methoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromocyclopentyl group, a fluorine atom , and a methoxy substituent on a benzene ring. Its molecular formula is with a molecular weight of approximately 245.09 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that 4-(3-Bromocyclopentyl)-2-fluoro-1-methoxybenzene may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.

- Receptor Modulation : It may interact with certain receptors involved in cellular signaling, influencing physiological responses.

Anticancer Activity

Recent studies have shown that compounds similar to 4-(3-Bromocyclopentyl)-2-fluoro-1-methoxybenzene can exhibit anticancer properties. For instance, research has demonstrated that these compounds can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of disease.

Neuroprotective Properties

Some derivatives have been tested for neuroprotective effects, suggesting potential applications in neurodegenerative diseases. These effects are likely mediated through the modulation of oxidative stress and inflammatory responses in neuronal tissues.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of structurally similar compounds. The results indicated significant cytotoxicity against various cancer cell lines, highlighting the potential for further development into therapeutic agents.

- Inflammation Model : In an experimental model of inflammation, 4-(3-Bromocyclopentyl)-2-fluoro-1-methoxybenzene was shown to significantly reduce edema and inflammatory mediator levels, supporting its use as an anti-inflammatory agent.

- Neuroprotection Study : Research conducted on neuroprotective effects demonstrated that this compound could protect neuronal cells from oxidative damage induced by toxic agents, suggesting its potential role in treating neurodegenerative conditions.

Data Summary Table

Q & A

Q. What are the key considerations for synthesizing 4-(3-Bromocyclopentyl)-2-fluoro-1-methoxybenzene, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene core. For the cyclopentyl-bromo moiety, Suzuki-Miyaura cross-coupling using a brominated cyclopentyl boronic ester and a halogenated benzene precursor (e.g., 2-fluoro-1-methoxy-4-iodobenzene) under Pd catalysis is recommended. Optimize ligand choice (e.g., SPhos or XPhos) and base (KCO) to enhance coupling efficiency . Fluorination can be achieved via Balz-Schiemann reaction or halogen exchange using KF in polar aprotic solvents (DMF or DMSO). Monitor reaction progress via TLC or GC-MS to avoid over-halogenation .

Q. Which analytical techniques are most effective for confirming the structure of 4-(3-Bromocyclopentyl)-2-fluoro-1-methoxybenzene?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and coupling constants. -NMR is critical for verifying fluorine integration and chemical environment .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and isotopic patterns (e.g., bromine’s 1:1 / ratio) .

- X-ray Crystallography : Resolve rotational isomerism or steric effects in the cyclopentyl group, as demonstrated in structurally similar halogenated aromatics .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of the bromocyclopentyl moiety in further functionalization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict regioselectivity in electrophilic substitution reactions. Analyze Fukui indices to identify nucleophilic/electrophilic sites on the cyclopentyl ring. Solvent effects (e.g., toluene vs. DMF) can be modeled using COSMO-RS to optimize reaction conditions . Compare computed transition states with experimental yields to validate models .

Q. What strategies address low yields in the cyclopentyl bromination step during synthesis?

- Methodological Answer :

- Brominating Agents : Test N-bromosuccinimide (NBS) vs. molecular bromine (Br) with Lewis acids (FeCl) to improve selectivity .

- Solvent Optimization : Use non-polar solvents (e.g., CCl) to minimize side reactions.

- Temperature Control : Maintain 0–5°C to suppress di-bromination byproducts. Monitor via in-situ IR spectroscopy for real-time bromine consumption .

Q. How to analyze conflicting NMR signals arising from rotational isomers in this compound?

- Methodological Answer : Rotational isomers (e.g., hindered rotation around the cyclopentyl-benzene bond) can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures (e.g., 80°C in DMSO-d). Perform 2D-NOESY to confirm spatial proximity of protons across the hindered bond .

Q. What role does the fluorine substituent play in the compound’s electronic properties, and how to study it?

- Methodological Answer : Fluorine’s electron-withdrawing effect alters aromatic electrophilicity. Use Hammett substituent constants (σ for fluorine) to predict reactivity trends. Electrochemical methods (cyclic voltammetry) quantify redox behavior, while UV-Vis spectroscopy correlates conjugation effects. Compare with non-fluorinated analogs to isolate fluorine’s impact .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies between computational predictions and experimental reaction outcomes?

- Methodological Answer :

- Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to identify error sources.

- Isotopic Labeling : Use -labeled precursors to trace reaction pathways (e.g., bromine migration).

- Cross-Validation : Compare results with analogous compounds (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene) to identify systemic biases .

Application-Oriented Questions

Q. How might this compound serve as a precursor in medicinal chemistry or materials science?

- Methodological Answer :

- Drug Discovery : The bromocyclopentyl group is a versatile handle for Pd-mediated cross-coupling to introduce pharmacophores (e.g., aryl piperazines). Test cytotoxicity via MTT assays and compare with known brominated analogs .

- Materials Science : Fluorinated aromatics enhance thermal stability in polymers. Characterize glass transition temperatures (DSC) and dielectric constants for OLED or liquid crystal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.